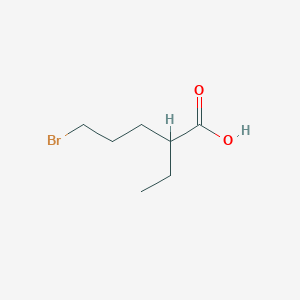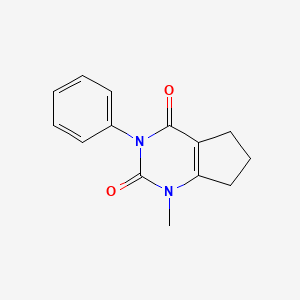
5-Ethyl-4-hydroxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-hydroxy-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-hydroxy-1H-pyrazole-3-carboxamide typically involves the condensation of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation: Ethyl hydrazine reacts with ethyl acetoacetate under acidic conditions to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Functional Group Modification: The resulting pyrazole derivative is then subjected to further reactions to introduce the hydroxyl and carboxamide groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-hydroxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products Formed
Oxidation: Formation of 5-ethyl-4-oxo-1H-pyrazole-3-carboxamide.
Reduction: Formation of 5-ethyl-4-hydroxy-1H-pyrazole-3-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
5-Ethyl-4-hydroxy-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-hydroxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carboxamide groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1H-pyrazole-4-carboxamide
- 5-Amino-1H-pyrazole-4-carboxamide
- 1H-pyrazole-5-carboxamide derivatives such as Chloantraniliprole, Tebufenpyrad, and Tolfenpyrad .
Uniqueness
5-Ethyl-4-hydroxy-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
51173-01-4 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
3-ethyl-4-hydroxy-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-5(10)4(6(7)11)9-8-3/h10H,2H2,1H3,(H2,7,11)(H,8,9) |
Clave InChI |
UMSCLPNWOGUERJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=C1O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
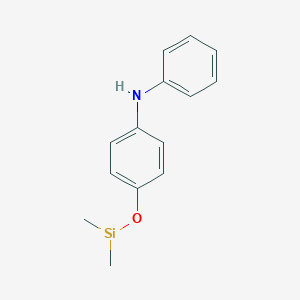
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
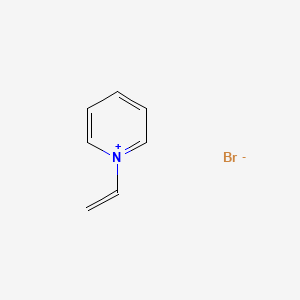
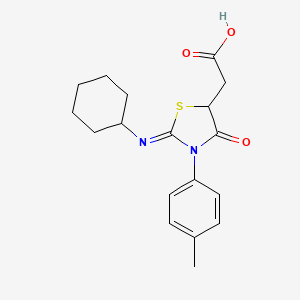



![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
